molecular formula C8H17ClN2O B3375032 2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1052542-35-4

2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B3375032
CAS No.: 1052542-35-4
M. Wt: 192.68 g/mol
InChI Key: XRNGUCURTKUYOW-UHFFFAOYSA-N
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Description

“2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride” is a chemical compound with the molecular formula C8H16N2O . It is also known as 1-isobutyrylpiperazine . The compound is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, a methyl group, and a propanone group . The InChI code for the compound is 1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.23 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

“2-Methyl-1-(piperazin-1-yl)propan-1-one hydrochloride” is associated with several safety hazards. The compound is classified under the GHS07 hazard class . It is advised to use the compound in a well-ventilated area and avoid contact with incompatible materials . When handling, it is recommended not to eat, drink, or smoke .

Properties

IUPAC Name

2-methyl-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(2)8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNGUCURTKUYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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